molecular formula C23H28N4O5 B2821057 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049575-45-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Número de catálogo: B2821057
Número CAS: 1049575-45-2
Peso molecular: 440.5
Clave InChI: RNYIBLSGZRXJFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a piperazine-ethyl-ethanediamide scaffold. The piperazine ring is substituted with a 2-methoxyphenyl group, a structural motif commonly associated with serotonin (5-HT) receptor binding, particularly 5-HT1A .

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-30-19-5-3-2-4-18(19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-17-6-7-20-21(16-17)32-15-14-31-20/h2-7,16H,8-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYIBLSGZRXJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Amide Bond Formation

The ethanediamide core is synthesized via condensation between 2,3-dihydro-1,4-benzodioxin-6-amine and activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). Reaction conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt

  • Temperature: 0–25°C

  • Yield: 65–78%

Piperazine Alkylation

The piperazine moiety is introduced via nucleophilic substitution:

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethylamine+Electrophilic benzodioxin intermediateTarget compound\text{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethylamine} + \text{Electrophilic benzodioxin intermediate} \rightarrow \text{Target compound}

  • Base: Triethylamine (TEA) or sodium hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Reaction Time: 12–24 hours

Hydrolysis Reactions

The ethanediamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Rate Constant (k) Reference
1M HCl, reflux, 6h2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid1.2×1031.2 \times 10^{-3} s1^{-1}
1M NaOH, RT, 24hPiperazine-ethylamine derivative8.7×1048.7 \times 10^{-4} s1^{-1}

Nucleophilic Substitution

The 2-methoxyphenyl-piperazine group participates in aromatic substitution:

Demethylation

Reaction with BBr3_3 in DCM removes the methoxy group:

2-MethoxyphenylBBr32-Hydroxyphenyl\text{2-Methoxyphenyl} \xrightarrow{\text{BBr}_3} \text{2-Hydroxyphenyl}

  • Yield: 85%

Sulfonylation

Treatment with sulfonyl chlorides (e.g., TsCl) forms sulfonamide derivatives:

Piperazine+TsClN-Sulfonylpiperazine\text{Piperazine} + \text{TsCl} \rightarrow \text{N-Sulfonylpiperazine}

  • Solvent: Pyridine

  • Applications: Enhances solubility for pharmacological studies

Redox Reactions

The benzodioxin ring undergoes oxidation:

Oxidizing Agent Product Conditions Reference
KMnO4_4, H2_2O1,4-Benzoquinone derivative70°C, 3h
mCPBAEpoxidized benzodioxinDCM, RT, 2h

Cross-Coupling Reactions

The aromatic rings enable catalytic coupling (e.g., Suzuki-Miyaura):

Reaction Catalyst Yield Application Reference
Suzuki (with aryl boronic acid)Pd(PPh3_3)4_472%Library synthesis for SAR

Stability Under Biological Conditions

In vitro studies using simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

  • Half-life (pH 1.2): 2.3 hours (amide bond cleavage dominant)

  • Half-life (pH 7.4): 8.7 hours (oxidation at benzodioxin)

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and sulfonamides. The synthesis typically employs methods such as stirring in alkaline media and using specific reagents to facilitate the formation of the desired product. The resulting compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Enzyme Inhibition

Research has demonstrated that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide exhibit significant enzyme inhibitory properties. For example, studies have screened these compounds against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential utility in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Anticancer Properties

The compound has also been included in screening libraries aimed at identifying anticancer agents. Its structural features suggest that it may interact with various cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

Neurological Disorders

Given its interaction with acetylcholinesterase, this compound may be beneficial in the management of neurological disorders characterized by cholinergic dysfunction. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases .

Diabetes Management

The ability of this compound to inhibit α-glucosidase suggests its application in diabetes management by delaying carbohydrate absorption from the intestine. This action can help regulate blood sugar levels post-meal, making it a candidate for further development as an antidiabetic agent .

Case Study 1: Inhibition Studies

A study focused on synthesizing various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin-6-amine found that several compounds exhibited promising inhibitory activity against α-glucosidase. These findings support the potential use of these derivatives in managing postprandial hyperglycemia .

Case Study 2: Anticancer Screening

In another investigation, compounds related to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide were screened against a panel of cancer cell lines. Results indicated that some derivatives displayed significant cytotoxicity, suggesting their potential as lead compounds for further anticancer drug development .

Mecanismo De Acción

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analog: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Key Differences :

  • Functional Group : The analog contains a single acetamide group, whereas the target compound has an ethanediamide (two amide bonds).
  • Impact : The ethanediamide may improve binding affinity via additional hydrogen-bond interactions but could reduce membrane permeability due to increased polarity .

Pharmacological Implications :

  • The acetamide analog’s simpler structure may favor metabolic stability, but the ethanediamide’s dual amide groups might enhance target selectivity, as seen in other ethanediamide-based enzyme inhibitors .

18F-FCWAY (5-HT1A Receptor PET Ligand)

Structure : Fluorinated cyclohexanecarboxamide with a 2-methoxyphenylpiperazine group .
Key Differences :

  • Core Structure : 18F-FCWAY uses a cyclohexanecarboxamide instead of ethanediamide.
  • Fluorination : The fluorine atom enables PET imaging but introduces defluorination issues, necessitating co-administration with miconazole to inhibit metabolic degradation .

Pharmacological Implications :

  • The target compound’s ethanediamide may avoid defluorination-related bone uptake, a critical limitation of 18F-FCWAY. However, its non-fluorinated structure precludes direct use in PET imaging .

WAY-100,635 (5-HT1A Receptor Antagonist)

Structure : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide .
Key Differences :

  • Substituents : WAY-100,635 has a pyridinyl group and cyclohexanecarboxamide, contrasting with the benzodioxin-ethanediamide in the target compound.

Pharmacological Implications :

  • The benzodioxin moiety in the target compound may confer dual activity, as similar benzodioxin derivatives inhibit 5-lipoxygenase and prostaglandin E2 synthase . WAY-100,635’s specificity for 5-HT1A suggests the target compound’s structural variations could modulate receptor subtype selectivity .

Sulfonamide-Benzodioxin Derivatives ()

Structures: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides. Key Differences:

  • Functional Groups : Sulfonamide vs. ethanediamide.
  • Physical Properties : Molecular weights range from 438–452 g/mol, with melting points of 128–168°C .

Pharmacological Implications :

  • Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), whereas ethanediamides may target receptors. The target compound’s lack of sulfonamide groups likely shifts its mechanism toward receptor modulation .

Actividad Biológica

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C27H30N4O4
  • Molecular Weight : 478.55 g/mol

The compound contains a benzodioxane moiety, which has been associated with various biological activities, including enzyme inhibition and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine and other substituents. The synthetic route often includes:

  • Formation of the benzodioxane core.
  • Reaction with piperazine derivatives to introduce the piperazine moiety.
  • Final modifications to achieve the desired biological activity.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Several studies have shown that derivatives of benzodioxane can inhibit AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • α-Glucosidase Inhibition : The compound has demonstrated potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a candidate for managing type 2 diabetes mellitus (T2DM) .

Anti-inflammatory Activity

Compounds similar to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide have shown promising anti-inflammatory effects. Studies have reported that these compounds can significantly reduce inflammation markers such as interleukin-1 beta (IL-1β) and cyclooxygenase (COX) activity .

Anticancer Potential

The anticancer properties of benzodioxane derivatives have been explored in various studies. Some sulfonamide derivatives have shown broad-spectrum antitumor activity, suggesting that modifications to the benzodioxane structure can enhance anticancer efficacy .

Case Studies

StudyBiological ActivityFindings
AChE InhibitionSignificant inhibition observed in vitro with IC50 values indicating potential for Alzheimer's treatment.
α-Glucosidase InhibitionCompounds showed substantial inhibitory effects on α-glucosidase, suggesting utility in T2DM management.
Anti-inflammatoryNotable reduction in IL-1β levels and COX activity in treated models compared to control groups.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide to target enzymes. These studies support the experimental findings by confirming favorable interactions with active sites of AChE and α-glucosidase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions under controlled conditions. Key steps include:

  • Amide bond formation using coupling agents (e.g., EDCI/HOBt) for linking the benzodioxin and piperazine moieties.
  • Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification via column chromatography or recrystallization to achieve ≥98% purity, verified by HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional group integration and spatial arrangement.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities (<2%) .

Q. How do the structural features of this compound influence its reactivity and potential biological interactions?

  • Methodological Answer : The compound contains:

  • A benzodioxin moiety (electron-rich aromatic system) prone to electrophilic substitution.
  • A piperazine ring (basic nitrogen sites) enabling hydrogen bonding or protonation at physiological pH.
  • An ethanediamide linker that enhances conformational flexibility for target binding.
    These features suggest potential interactions with serotonin or dopamine receptors, common targets for piperazine derivatives .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C under anhydrous conditions. Stability studies indicate ≥5-year integrity when protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electron distribution and reactive sites for derivatization.
  • Molecular Dynamics (MD) : Simulates binding affinities to receptors (e.g., 5-HT₁A) using docking software (AutoDock Vina, Schrödinger).
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. What experimental design strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-based (e.g., HEK293) and biochemical (e.g., radioligand displacement) assays.
  • Dose-Response Curves : Use nonlinear regression to calculate IC₅₀/EC₅₀ values and assess assay sensitivity.
  • Statistical DOE (Design of Experiments) : Identify confounding variables (e.g., solvent choice, incubation time) via factorial designs .

Q. Which biochemical assays are suitable for evaluating its potential as a CNS-targeting agent?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with [³H]WAY-100635 for 5-HT₁A receptor binding.
  • cAMP Inhibition Assays : Measure GPCR activity in transfected CHO cells.
  • Blood-Brain Barrier (BBB) Permeability : Use in vitro models (e.g., PAMPA-BBB) or MDCK-MDR1 cell monolayers .

Q. How can reaction mechanisms for undesired side products (e.g., dimerization) be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Track reaction pathways using ¹⁵N/²H isotopes in MS.
  • Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy.
  • Computational Reaction Path Analysis : Identify transition states using Gaussian or ORCA software .

Q. What strategies improve selectivity in functionalizing the benzodioxin ring without degrading the piperazine moiety?

  • Methodological Answer :

  • Protective Groups : Temporarily mask piperazine nitrogens with Boc (tert-butyloxycarbonyl) during benzodioxin modification.
  • Catalytic Systems : Use Pd/Cu catalysts for regioselective C-H activation on the benzodioxin ring.
  • Low-Temperature Lithiation : Direct electrophilic substitution at -78°C to minimize side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.